molecular formula C12H13N3O2S B5419426 N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide

Numéro de catalogue B5419426
Poids moléculaire: 263.32 g/mol
Clé InChI: IOIVFWPWZQRSHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. By binding to the receptor, this compound prevents the influx of calcium ions into the cell, which is necessary for the excitatory neurotransmitter glutamate to exert its effects. This results in a reduction in the excitability of neurons, which can be beneficial in neurological and psychiatric disorders characterized by hyperexcitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and the activity of glutamate transporters, which can contribute to its anti-epileptic and neuroprotective effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. In addition, this compound has been shown to increase the expression of the GABAergic marker GAD67, which can contribute to its anxiolytic and antipsychotic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide is its high potency and selectivity for the AMPA receptor subtype. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models. In addition, this compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain experimental settings.

Orientations Futures

There are several future directions for N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide research. One area of interest is the development of more stable analogs of this compound that have a longer half-life and improved solubility. Another area of interest is the investigation of this compound in other neurological and psychiatric disorders, such as traumatic brain injury and post-traumatic stress disorder. Finally, the use of this compound in combination with other drugs or therapies, such as cognitive-behavioral therapy, may enhance its therapeutic potential.

Méthodes De Synthèse

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide can be synthesized using a multi-step process, starting from 2-chloro-3-nitroquinoxaline. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting 2-amino-3-chloroquinoxaline is then reacted with thioacetic acid in the presence of a base to obtain 2-[(methylthio)acetyl]amino-3-chloroquinoxaline. Finally, the methylthio group is replaced with a dimethylamino group using dimethylamine in the presence of a base to yield this compound.

Applications De Recherche Scientifique

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, depression, anxiety, and schizophrenia. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and in humans with refractory epilepsy. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia.

Propriétés

IUPAC Name

N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-15(2)10(16)7-18-12-11(17)13-8-5-3-4-6-9(8)14-12/h3-6H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIVFWPWZQRSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.